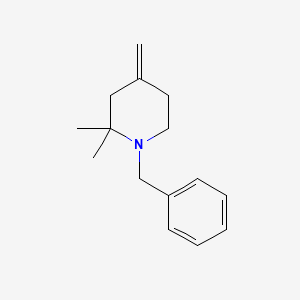
(Z)-2-(Trityloxy)imino-2-(5-amino-1,2,4-thiadiazol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-[1,2,4]thiadiazol-3-yl)-trityloxyimino-acetic acid is a complex organic compound that features a thiadiazole ring, an amino group, and a trityloxyimino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-[1,2,4]thiadiazol-3-yl)-trityloxyimino-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Oximation and Alkylation: Cyanoacetamide is subjected to oximation and alkylation to form 2-cyano-2-hydroxyiminoacetamide.
Reaction with Phosphorus Oxychloride: The intermediate is then reacted with phosphorus oxychloride to yield 2-ethoxyiminopropanedinitrile.
Aminolysis: This compound undergoes aminolysis to form 2-ethoxyiminopropanedinitrile.
Bromination and Cyclization: Bromination followed by cyclization with potassium thiocyanate (KSCN) produces 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl) acetonitrile.
Hydrolysis: Finally, hydrolysis of the nitrile group yields (5-Amino-[1,2,4]thiadiazol-3-yl)-trityloxyimino-acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of phase-transfer catalysts and hydrogen peroxide to improve hydrolysis yields .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-[1,2,4]thiadiazol-3-yl)-trityloxyimino-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
(5-Amino-[1,2,4]thiadiazol-3-yl)-trityloxyimino-acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antibiotics like ceftaroline fosamil.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Amino-[1,2,4]thiadiazol-3-yl)-trityloxyimino-acetic acid exerts its effects is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: An important intermediate for ceftaroline fosamil.
(Z)-N-(3-(2-Acetamido-1-(ethoxyimino)-2-oxoethyl)-1,2,4-thiadiazol-5-yl)pivalamide: Another intermediate used in the synthesis of ceftaroline.
Uniqueness
(5-Amino-[1,2,4]thiadiazol-3-yl)-trityloxyimino-acetic acid is unique due to its trityloxyimino-acetic acid moiety, which imparts specific chemical properties that are not present in other similar compounds. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H18N4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetic acid |
InChI |
InChI=1S/C23H18N4O3S/c24-22-25-20(27-31-22)19(21(28)29)26-30-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,28,29)(H2,24,25,27)/b26-19+ |
InChI Key |
DIUMJILQVJWZRI-LGUFXXKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=NSC(=N4)N)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)
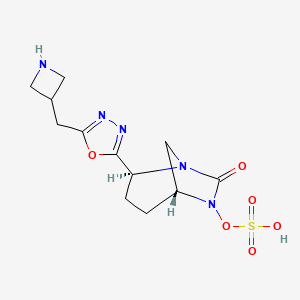

![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)
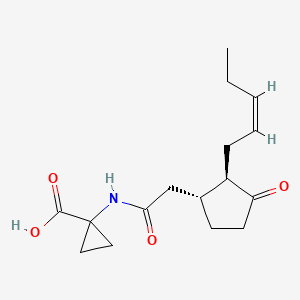


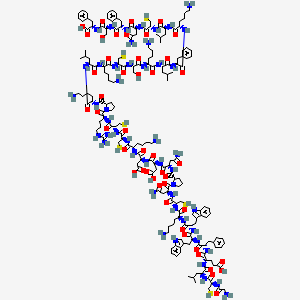


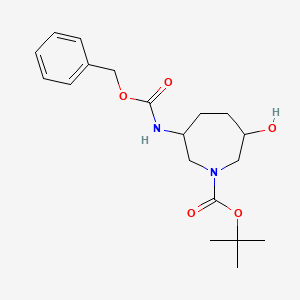
![nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13907673.png)

